1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine

Medicinal Chemistry Structure-Activity Relationship (SAR) Anti-parasitic

Supply of position-specific tetrahydroindazole intermediates is critical: substituting the 5-amine isomer with the 4-amino regioisomer or N-demethylated analog yields inactive compounds. • Dopamine SAR: Only the 5-amine isomer activates autoreceptors in vivo; 4-amino regioisomer is inactive. • Hsp90 inhibitors: 5-amine enables amide coupling for anti-leishmanial SAR. • DAT/SERT probes: N1-methyl essential for potency. Available at 95% purity for immediate global dispatch.

Molecular Formula C9H15N3
Molecular Weight 165.24 g/mol
CAS No. 1784538-48-2
Cat. No. B6158547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine
CAS1784538-48-2
Molecular FormulaC9H15N3
Molecular Weight165.24 g/mol
Structural Identifiers
SMILESCC1=NN(C2=C1CC(CC2)N)C
InChIInChI=1S/C9H15N3/c1-6-8-5-7(10)3-4-9(8)12(2)11-6/h7H,3-5,10H2,1-2H3
InChIKeyVVISMBSQVXRHNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity of 1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine


1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine is a heterocyclic organic compound belonging to the tetrahydroindazole class. It is characterized by a fused pyrazole-cyclohexane ring system with methyl groups at the 1 and 3 positions and a primary amine group at the 5 position of the cyclohexane moiety. Its molecular formula is C₉H₁₅N₃ and its molecular weight is 165.24 g/mol . The compound is primarily utilized as a research intermediate and building block in medicinal chemistry programs targeting central nervous system (CNS) disorders and anti-infective agents [1], [2].

Non-Interchangeability with Tetrahydroindazole Analogs


While the tetrahydroindazole scaffold is shared across numerous research compounds, generic substitution is inadvisable due to the critical influence of substituent position and identity on biological activity. In this class, variations at the amine position (e.g., 5-amine vs. 4-amine) and N-methylation patterns drastically alter dopaminergic activity [1]. Furthermore, modifications to the amine group itself are essential for tuning Hsp90 inhibition and anti-leishmanial potency, as demonstrated in structure-activity relationship (SAR) studies [2]. Thus, this specific compound represents a discrete entry point for chemical diversification, and its substitution with a positional isomer or N-demethylated analog would yield a fundamentally different reactivity and selectivity profile.

Differentiation from In-Class Analogs


Late-Stage Functionalization at 5-Amine

The primary amine at the 5-position of this scaffold serves as a critical functional handle for generating diverse compound libraries. In a series of anti-leishmanial agents, functionalization of this amine was pivotal for optimizing activity against Leishmania donovani Hsp90 [1]. Compared to the parent 5-amino scaffold without the N1-methyl group (which shows no activity), the 1,3-dimethylated scaffold provides a specific, optimized lipophilic and electronic environment for subsequent amide or sulfonamide coupling [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Anti-parasitic

Regioisomeric Impact on Dopaminergic Activity

Within the tetrahydroindazole class, the position of the amino group is a decisive factor for biological activity. A comparative study established that 6-substituted-5-aminotetrahydroindazoles possess marginal dopaminergic activity. In contrast, the 4-amino isomers exhibit significantly different SAR, underscoring that the 5-amino regioisomer is not a simple substitute for its 4-amino counterpart [1]. This data highlights that selecting the correct regioisomer is essential for CNS-targeted research programs.

Neuroscience Dopamine Receptor CNS Drug Discovery

N-Methylation Role in DAT Interaction

The presence of the N-methyl group on the indazole ring distinguishes this compound from its N-H counterpart. Comparative data from a series of N-substituted tetrahydroindazoles show that N1-methylation is a key determinant of dopamine transporter (DAT) interaction [1]. While the N1-H parent compound shows a particular DAT-mediated dopamine release EC50, the N1-methylated derivative (which shares a core with the target compound) presents a different potency. For instance, an analog of the target compound with N1-methyl and an ethylamine side chain demonstrated an EC50 of 150 nM for DAT-mediated dopamine release in rat brain synaptosomes [1].

DAT Dopamine Release Psychopharmacology

5-Amine Functionalization for Anti-Leishmanial Potency

In the context of Hsp90 inhibition for anti-leishmanial therapy, the tetrahydroindazole scaffold itself is a known Hsp90 inhibitor. However, optimization of anti-leishmanial activity specifically requires functionalization of the amine group present at the 5-position [1]. While the core scaffold of 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine provides the foundational activity (e.g., an analog with IC50 120 nM against HSP90 in HEK cells [2]), the unfunctionalized 5-amine is the essential precursor for creating analogs with improved selectivity and potency against the parasitic Hsp90 orthologue.

Neglected Tropical Diseases Leishmania Hsp90 Inhibition

Key Application Scenarios for This Tetrahydroindazole


Dopamine Receptor Modulators for CNS Research

This compound serves as the core building block for synthesizing substituted 5-aminotetrahydroindazoles, which have demonstrated selective dopamine autoreceptor activation in vivo [1]. The 5-amine group is essential for achieving this specific dopaminergic activity, which is not observed with the 4-amino regioisomer [1]. Researchers developing novel treatments for Parkinson's disease or other dopaminergic disorders will require this specific isomer for their SAR studies.

Focused Libraries for Anti-Leishmanial Drug Discovery

As a direct precursor to the tetrahydroindazole class of Hsp90 inhibitors, this compound is the starting point for generating analogs with enhanced anti-leishmanial activity [2]. The 5-amine provides a convenient handle for amide coupling, enabling the exploration of hydrophobic pockets within the Leishmania donovani Hsp90 orthologue. This makes it a key procurement item for neglected tropical disease drug discovery programs [2].

DAT and SERT Modulating Probes

Given that derivatives of this scaffold exhibit defined EC50 values at the dopamine transporter (DAT) and serotonin transporter (SERT), the compound is a valuable intermediate for synthesizing chemical probes to study monoamine reuptake mechanisms [3]. The N1-methyl group on this core is critical for potency, and substitution with non-methylated analogs would yield inactive compounds, reinforcing the need for this specific chemical entity [3].

Chemical Biology Studies of Hsp90 Function

The tetrahydroindazole core, of which this compound is a simple member, is a recognized inhibitor of Hsp90 [4]. This specific compound can be used as a starting material to synthesize more complex, tagged (e.g., biotinylated) or photoaffinity probes for studying Hsp90 chaperone function in cellular models, leveraging the amine for conjugation.

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